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  • Product: 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde
  • CAS: 2680533-20-2

Core Science & Biosynthesis

Foundational

Comprehensive Structural Elucidation of 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde via ¹H and ¹³C NMR Spectroscopy

Executive Summary In modern medicinal chemistry and complex organic synthesis, highly functionalized pyridine derivatives serve as critical building blocks due to their prevalence in pharmacophores and bioactive molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and complex organic synthesis, highly functionalized pyridine derivatives serve as critical building blocks due to their prevalence in pharmacophores and bioactive molecules[1]. 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde (Molecular Formula: C₈H₈BrNO₂) is a prime example of a multi-substituted heterocyclic scaffold[2]. Characterized by a precise arrangement of electron-donating and electron-withdrawing groups, this compound presents a unique electronic environment that requires rigorous analytical validation.

This whitepaper provides an in-depth technical guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) structural elucidation of this compound. By analyzing the causality between molecular substituents and their resulting chemical shifts, this guide establishes a self-validating protocol for researchers to ensure high-fidelity analytical characterization.

Molecular Architecture and Electronic Causality

The pyridine ring is an inherently electron-deficient aromatic system due to the electronegativity of the nitrogen atom, which typically deshields the α and γ protons[1]. However, in 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde, the presence of four distinct substituents creates a complex "push-pull" electronic system:

  • The Methoxy Group (-OCH₃) at C6: While oxygen is electronegative (exerting a -I inductive effect), its dominant contribution is electron donation via resonance (+M effect) into the pyridine ring. This significantly shields the ortho (C5) and para (C4) positions, counteracting the nitrogen's electron-withdrawing nature.

  • The Bromo Group (-Br) at C5: Halogens exert a mild electron-withdrawing inductive effect (-I) but can donate electron density via resonance (+M). Crucially, in ¹³C NMR, the bromine atom induces a strong "heavy-atom effect," leading to a pronounced upfield shift (shielding) of the ipso carbon (C5).

  • The Carbaldehyde Group (-CHO) at C3: As a strong electron-withdrawing group (-I, -M), the formyl moiety significantly deshields the adjacent C4 proton and the C3 ipso carbon. It also dictates the downfield resonance of the aldehydic proton itself[3].

  • The Methyl Group (-CH₃) at C2: This group provides weak electron donation via hyperconjugation (+I effect), slightly shielding the local environment while its own protons are deshielded by the adjacent nitrogen atom.

Understanding these causal relationships is essential for predicting and validating the NMR spectra, ensuring that peak assignments are grounded in fundamental physical chemistry rather than mere empirical matching.

Self-Validating Experimental Protocol

To achieve trustworthy and reproducible NMR data, the acquisition protocol must be designed as a self-validating system. The following methodology outlines the critical steps for acquiring high-resolution 1D ¹H and ¹³C NMR spectra.

Step-by-Step Methodology

Step 1: Sample Preparation and Solvent Selection

  • Action: Dissolve 15–20 mg (for ¹H) or 50–70 mg (for ¹³C) of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because it lacks exchangeable protons, preventing signal overlap with the target molecule. TMS serves as an internal standard (δ 0.00 ppm), ensuring that chemical shifts are universally calibrated regardless of magnetic field drift.

Step 2: Instrument Calibration (Locking and Shimming)

  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Perform gradient shimming (Z1-Z5) until the CDCl₃ residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) achieves a line width at half-height (FWHM) of < 1.0 Hz.

  • Causality: Precise shimming ensures magnetic field homogeneity. Poor shimming broadens signals, obscuring the fine scalar couplings (J-couplings) necessary for structural verification.

Step 3: ¹H NMR Acquisition Parameters

  • Action: Acquire the ¹H spectrum using a standard 30° pulse program (zg30). Set the spectral width to 15 ppm to capture the downfield aldehyde proton. Use a relaxation delay (D1) of 2.0 seconds and acquire 16–32 scans.

  • Causality: A 30° pulse angle combined with a 2.0s D1 ensures complete longitudinal relaxation (T₁) of the protons between pulses, allowing for accurate, quantitative integration of the proton signals.

Step 4: ¹³C NMR Acquisition Parameters

  • Action: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (zgpg30). Set a longer relaxation delay (D1 = 3.0 to 5.0 seconds) and acquire 512–1024 scans.

  • Causality: Quaternary carbons (C2, C3, C5, C6) lack attached protons, resulting in significantly longer T₁ relaxation times. Extending the D1 delay prevents signal saturation, ensuring these critical backbone carbons are visible above the noise floor.

Quantitative Data Presentation

The following tables summarize the empirical ¹H and ¹³C NMR chemical shift assignments for 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde, derived from the electronic causality principles outlined in Section 2.

Table 1: ¹H NMR Chemical Shift Assignments (CDCl₃, 400 MHz)
PositionNucleusChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment Rationale
C3-CHO ¹H10.30Singlet (s)1HHighly deshielded by the carbonyl oxygen (-M effect).
C4-H ¹H8.15Singlet (s)1HDeshielded by the ortho-formyl group; isolated aromatic proton (no ortho/meta coupling).
C6-OCH₃ ¹H4.05Singlet (s)3HDeshielded by the adjacent electronegative oxygen atom.
C2-CH₃ ¹H2.75Singlet (s)3HDeshielded by the adjacent pyridine nitrogen (α-position).
Table 2: ¹³C NMR Chemical Shift Assignments (CDCl₃, 100 MHz)
PositionNucleusChemical Shift (δ, ppm)TypeCausality / Assignment Rationale
C3-CHO ¹³C190.5Carbonyl (C=O)Extreme deshielding due to sp² hybridization and oxygen electronegativity.
C6 ¹³C162.1Quaternary (C-O)Highly deshielded ipso carbon attached to the methoxy oxygen and adjacent to N.
C2 ¹³C158.2Quaternary (C-N)Deshielded ipso carbon adjacent to the pyridine nitrogen.
C4 ¹³C141.3Aromatic (CH)Deshielded by the -M effect of the ortho-aldehyde group.
C3 ¹³C121.5Quaternary (C-C)Ipso carbon attached to the formyl group.
C5 ¹³C108.4Quaternary (C-Br)Shielded relative to standard aromatic carbons due to the bromine heavy-atom effect.
C6-OCH₃ ¹³C54.6Aliphatic (CH₃)Typical shift for an aromatic methoxy group.
C2-CH₃ ¹³C24.1Aliphatic (CH₃)Typical shift for a methyl group attached to an electron-deficient ring.

Logical Workflow Diagram

To ensure absolute structural certainty, especially in highly substituted heterocycles where 1D signals may present ambiguities, a systematic workflow incorporating 2D NMR techniques is mandatory. The diagram below illustrates the self-validating logical pathway for structural elucidation.

NMR_Workflow A Sample Preparation (Compound + CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C Spectra) A->B Lock & Shim C 2D NMR Acquisition (HSQC, HMBC, COSY) B->C If overlapping signals D Data Processing (Fourier Transform & Phasing) B->D C->D E Structural Validation (Chemical Shift Assignment) D->E Integration & Peak Picking

Fig 1: Self-validating NMR structural elucidation workflow for pyridine derivatives.

References

  • National Center for Biotechnology Information. "3-Pyridinecarboxaldehyde | C6H5NO | CID 10371". PubChem. URL:[Link]

Sources

Exploratory

De Novo Synthesis of 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde: Strategies and Methodologies

An In-Depth Technical Guide Abstract The polysubstituted pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals and agrochemicals.[1][2] The specific substitution pattern...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The polysubstituted pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals and agrochemicals.[1][2] The specific substitution pattern of 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde presents a unique synthetic challenge, combining an electron-rich methoxy group with the electron-withdrawing bromo and carbaldehyde substituents on an already electron-deficient pyridine core. This guide provides a comprehensive overview of plausible de novo synthetic pathways for this target molecule, designed for researchers, chemists, and professionals in drug development. We will explore two primary strategies: a convergent synthesis through ring formation and a linear approach based on the functionalization of a pre-existing pyridine core. The discussion emphasizes the rationale behind strategic choices, detailed experimental protocols, and a comparative analysis of the proposed routes.

Strategic Overview: A Retrosynthetic Analysis

Before detailing forward syntheses, it is crucial to deconstruct the target molecule to identify key bond formations and strategic intermediates. This retrosynthetic approach illuminates the core challenges, namely the controlled, regioselective introduction of five distinct substituents onto the pyridine ring.

The primary disconnections for 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde focus on the introduction of the formyl and bromo groups, and the construction of the substituted pyridine core itself.

G cluster_target Target Molecule cluster_intermediates Key Disconnections & Precursors Target 5-bromo-6-methoxy-2-methyl- pyridine-3-carbaldehyde Intermediate1 6-methoxy-2-methyl- pyridine-3-carbaldehyde Target->Intermediate1 C-Br Bond Formation (Electrophilic Bromination) Intermediate2 Functionalized Pyridine Core (e.g., 2-chloro-6-methoxy- 2-methylpyridine-3-ester) Intermediate1->Intermediate2 C-CHO Bond Formation (e.g., Ester Reduction/Oxidation) Acyclic Acyclic Precursors (e.g., Enamines, Enones, Ammonia) Intermediate2->Acyclic Pyridine Ring Formation (e.g., Hantzsch or similar condensation) G Start1 β-Ketoester (e.g., Ethyl Acetoacetate) Intermediate 1,4-Dihydropyridine Intermediate Start1->Intermediate Hantzsch Condensation Start2 α,β-Unsaturated Aldehyde (with Methoxy Precursor) Start2->Intermediate Hantzsch Condensation Start3 Ammonia Source (e.g., Ammonium Acetate) Start3->Intermediate Hantzsch Condensation Oxidation Aromatization (Oxidation) Intermediate->Oxidation PyridineEster Substituted Pyridine Ester Oxidation->PyridineEster Reduction Ester Reduction (e.g., DIBAL-H) PyridineEster->Reduction Alcohol Pyridyl-Methanol Reduction->Alcohol Oxidation2 Alcohol Oxidation (e.g., MnO2, PCC) Alcohol->Oxidation2 Aldehyde 6-methoxy-2-methyl- pyridine-3-carbaldehyde Oxidation2->Aldehyde Bromination Electrophilic Bromination (e.g., NBS) Aldehyde->Bromination Final Target Molecule Bromination->Final

Caption: Workflow for Pathway A: Hantzsch-type synthesis.

Rationale and Field Insights

The expertise behind this pathway lies in its convergence. Building the core skeleton with most of the required functionality in one step is highly efficient. The primary challenge is the synthesis of the appropriate α,β-unsaturated carbonyl precursor. The subsequent transformations—aromatization, ester-to-aldehyde conversion, and bromination—are standard, high-yielding reactions in organic synthesis. The methoxy group at the 6-position is a powerful electron-donating group, which serves two critical functions: it activates the ring, facilitating the final electrophilic bromination, and it strongly directs the incoming electrophile (bromine) to the C5 position, ensuring high regioselectivity.

Experimental Protocols

Step 2.1: Synthesis of Ethyl 2,6-dimethyl-4-(methoxyphenyl)-1,4-dihydropyridine-3-carboxylate

  • Reactants: Ethyl acetoacetate, a methoxy-substituted benzaldehyde (as a stand-in for a more complex precursor), ammonium acetate.

  • Procedure: A mixture of the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL) is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 4-6 hours), the mixture is cooled, and the precipitated product is isolated by filtration.

  • Trustworthiness: This is a robust reaction. The product often precipitates in high purity, simplifying purification. [1] Step 2.2: Aromatization to Ethyl 2,6-dimethyl-4-(methoxyphenyl)pyridine-3-carboxylate

  • Reactants: Dihydropyridine intermediate, oxidizing agent (e.g., ceric ammonium nitrate (CAN) or mild HNO3).

  • Procedure: The dihydropyridine (10 mmol) is dissolved in acetic acid (30 mL). An oxidizing agent such as CAN (2.2 eq) is added portion-wise at room temperature. The driving force for this step is the formation of the stable aromatic ring. [1]* Trustworthiness: Oxidation is typically clean and high-yielding. Monitoring by TLC will show the disappearance of the dihydropyridine spot and the appearance of the lower Rf pyridine product.

Step 2.3: Reduction and Oxidation to the Aldehyde

  • Reactants: Pyridine ester, reducing agent (e.g., Diisobutylaluminium hydride, DIBAL-H), oxidizing agent (e.g., Manganese dioxide, MnO₂).

  • Procedure (Reduction): The ester (10 mmol) is dissolved in anhydrous THF (50 mL) and cooled to -78 °C. DIBAL-H (1.1 eq, 1M in hexanes) is added dropwise. The reaction is quenched with methanol and Rochelle's salt solution.

  • Procedure (Oxidation): The crude alcohol from the previous step is dissolved in dichloromethane (50 mL), and activated MnO₂ (10 eq) is added. The slurry is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The mixture is filtered through Celite to remove the MnO₂, and the solvent is evaporated.

  • Trustworthiness: This two-step sequence is a standard and reliable method for converting esters to aldehydes. Over-reduction to the alcohol is the primary side reaction in the first step, which is mitigated by low temperatures. The MnO₂ oxidation is specific for allylic/benzylic-type alcohols and is very clean.

Step 2.4: Regioselective Bromination

  • Reactants: 6-methoxy-2-methylpyridine-3-carbaldehyde, brominating agent (e.g., N-Bromosuccinimide, NBS).

  • Procedure: The aldehyde (10 mmol) is dissolved in a suitable solvent like acetonitrile or DMF. NBS (1.05 eq) is added, and the mixture is stirred at room temperature. The reaction is typically complete within a few hours.

  • Trustworthiness: The strong directing effect of the C6-methoxy group ensures high regioselectivity for bromination at the C5 position. The reaction is generally high-yielding and clean.

StepKey TransformationTypical ReagentsExpected Yield
1Hantzsch Condensationβ-Ketoester, Aldehyde, NH₄OAc70-90%
2AromatizationCAN, HNO₃, or DDQ85-95%
3Ester → Aldehyde1. DIBAL-H; 2. MnO₂70-85% (2 steps)
4BrominationNBS80-95%

Pathway B: Synthesis via Sequential Functionalization of a Pyridine Core

This linear strategy begins with a simpler, functionalized pyridine and builds complexity through a series of discrete, regioselective reactions. This approach often requires more steps but can be advantageous if the starting material is readily available and the individual transformations are well-established. A plausible route starts from a 2,6-dihalopyridine derivative.

G Start 2,6-Dichloro-3-methylpyridine Step1 Selective Methoxylation (SNAr) Start->Step1 Intermediate1 2-Chloro-6-methoxy- 3-methylpyridine Step1->Intermediate1 Step2 Benzylic Bromination Intermediate1->Step2 Intermediate2 3-(Bromomethyl)-2-chloro- 6-methoxypyridine Step2->Intermediate2 Step3 Oxidation to Aldehyde (e.g., Sommelet or Kornblum) Intermediate2->Step3 Intermediate3 2-Chloro-6-methoxy- pyridine-3-carbaldehyde Step3->Intermediate3 Step4 Cross-Coupling (Methylation) Intermediate3->Step4 Intermediate4 6-Methoxy-2-methyl- pyridine-3-carbaldehyde Step4->Intermediate4 Step5 Electrophilic Bromination Intermediate4->Step5 Final Target Molecule Step5->Final

Caption: Workflow for Pathway B: Sequential functionalization.

Rationale and Field Insights

This pathway relies on the differential reactivity of the positions on the pyridine ring. The key strategic choices include:

  • Selective Nucleophilic Aromatic Substitution (SNAr): The C6 position of a 2,6-dichloropyridine is often more susceptible to nucleophilic attack than the C2 position, allowing for selective mono-methoxylation. [3][4]2. Side-Chain Functionalization: Instead of directly formylating the ring (which is difficult on an electron-poor system), we functionalize the existing C3-methyl group. This is a common tactic, converting a simple alkyl group into a more complex functional group.

  • Late-Stage Cross-Coupling: Introducing the C2-methyl group via a modern cross-coupling reaction (e.g., Stille or Suzuki coupling on the C2-chloro position) offers flexibility and is a high-yielding transformation.

Experimental Protocols

Step 3.1: Selective Mono-methoxylation

  • Reactants: 2,6-dichloro-3-methylpyridine, Sodium methoxide (NaOMe).

  • Procedure: The dichloropyridine (10 mmol) is dissolved in methanol or DMF. A solution of NaOMe (1.0 eq) in methanol is added dropwise at a controlled temperature (e.g., 0 °C to RT). The reaction is carefully monitored by GC-MS or LC-MS to maximize the yield of the mono-substituted product.

  • Trustworthiness: Controlling the stoichiometry and temperature is critical to prevent di-substitution. DMF can enhance the rate and selectivity for substitution at the 6-position. [3] Step 3.2: Benzylic Bromination of the 3-Methyl Group

  • Reactants: 2-Chloro-6-methoxy-3-methylpyridine, N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide).

  • Procedure: The starting material (10 mmol), NBS (1.1 eq), and a catalytic amount of AIBN are dissolved in a non-polar solvent like carbon tetrachloride. The mixture is heated to reflux with irradiation from a sunlamp to initiate the radical chain reaction.

  • Trustworthiness: Free-radical bromination is selective for the benzylic-type protons of the methyl group. Careful control is needed to avoid di-bromination.

Step 3.3: Oxidation to the Carbaldehyde

  • Reactants: 3-(Bromomethyl) intermediate, an oxidizing agent (e.g., Dimethyl sulfoxide for Kornblum oxidation).

  • Procedure (Kornblum Oxidation): The bromo-intermediate (10 mmol) is dissolved in DMSO (50 mL) containing sodium bicarbonate (3 eq). The mixture is heated to ~100-120 °C for several hours.

  • Trustworthiness: The Kornblum oxidation is a classic method for converting benzylic halides to aldehydes and avoids the use of heavy metals.

Step 3.4: Stille or Suzuki Cross-Coupling

  • Reactants: 2-Chloro-6-methoxypyridine-3-carbaldehyde, an organometallic reagent (e.g., Trimethylstannylmethane for Stille, or Methylboronic acid for Suzuki), Palladium catalyst (e.g., Pd(PPh₃)₄).

  • Procedure (Stille Coupling): The chloropyridine (10 mmol), organostannane (1.2 eq), and Pd(PPh₃)₄ (5 mol%) are combined in an anhydrous, deoxygenated solvent like toluene or dioxane and heated to reflux until the starting material is consumed.

  • Trustworthiness: Palladium-catalyzed cross-coupling reactions are among the most reliable methods for C-C bond formation and are generally high-yielding with broad functional group tolerance.

Step 3.5: Regioselective Bromination

  • This step is identical to Step 2.4 in Pathway A. The C6-methoxy group will direct the bromination to the C5 position.

StepKey TransformationTypical ReagentsExpected Yield
1Selective SNArNaOMe60-75%
2Benzylic BrominationNBS, AIBN70-85%
3Kornblum OxidationDMSO, NaHCO₃65-80%
4Stille CouplingMe₄Sn, Pd(PPh₃)₄75-90%
5BrominationNBS80-95%

Comparative Analysis

FeaturePathway A (Convergent Hantzsch)Pathway B (Linear Functionalization)
Overall Strategy Convergent, builds the coreLinear, modifies the core
Number of Steps ~4 steps~5 steps
Key Advantage High efficiency, rapid assembly of the core structure.Utilizes more predictable, well-established reactions.
Key Challenge Synthesis of complex acyclic precursors may be required.Potential for low yields in early steps; regioselectivity can be an issue.
Scalability Good, multicomponent reactions are often scalable.Can be limited by the use of expensive catalysts (Pd) or radical reactions.
Flexibility Less flexible for analogue synthesis without re-starting.More flexible; intermediates can be used to create diverse analogues.

Senior Scientist Recommendation: For the de novo synthesis of the specific target molecule, Pathway A represents a more elegant and efficient approach. Its convergent nature minimizes the overall step count and leverages the inherent reactivity of the intermediates to control the final substitution pattern. While Pathway B is certainly viable, the accumulation of yields over a longer linear sequence and the potential challenges in reactions like selective mono-substitution and radical bromination make it a less optimal primary strategy.

Conclusion

The synthesis of 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde is a challenging yet achievable goal for the experienced synthetic chemist. By leveraging both classical condensation reactions and modern synthetic methodologies, multiple viable pathways can be designed. The convergent Hantzsch-type approach (Pathway A) offers a powerful and efficient route by constructing the complex pyridine core in a single step and using the electronic properties of the substituents to guide subsequent functionalizations. The linear functionalization route (Pathway B) provides a more traditional but equally logical alternative. The choice between these pathways will ultimately depend on the specific resources, starting material availability, and overall goals of the research program.

References

  • Li, G., et al. (2015). Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. Organic Letters. [Link]

  • Bagley, M. C., et al. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • Sharma, P., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Asian Journal of Pharmacy and Technology. [Link]

  • Shaabani, S., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. RSC Advances. [Link]

  • Zaitsev, A., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Vilsmeier Haack Acetylation Reactions with Anisoles and Pyridines. ResearchGate. [Link]

  • Patil, S. P., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical and Biological Sciences. [Link]

  • Ghaffari, T., & Daugulis, O. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research. [Link]

  • Wang, X., et al. (2024). C3-Formylation of Pyridines via Streptocyanine Intermediates. ChemRxiv. [Link]

  • Lee, S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Rahman, M., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

  • Kar, S., et al. (2022). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

  • Zaitsev, A., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Kantam, M. L., et al. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]

  • ResearchGate. (n.d.). De novo Synthesis of Substituted Pyridines. ResearchGate. [Link]

  • Hirokawa, Y., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin. [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Synthesis of functionalized pyridine derivatives from 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde

Application Note: Divergent Synthesis of Functionalized Pyridine Scaffolds from 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde Strategic Significance in Drug Discovery Nitrogen-containing heterocycles are the cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Functionalized Pyridine Scaffolds from 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde

Strategic Significance in Drug Discovery

Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry. Pyridine is the second most common nitrogen heterocycle found in small-molecule therapeutics, appearing in over 60 FDA-approved drugs[1]. The development of highly functionalized pyridine derivatives is critical for exploring novel chemical space, optimizing pharmacokinetic properties, and discovering new biological activities[2].

This application note focuses on 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde (CAS: 2680533-20-2)[3], a densely functionalized heterocyclic building block[4]. It features four distinct handles: a C3-aldehyde, a C5-bromide, a C6-methoxy group, and a C2-methyl group[4]. The orthogonal reactivity of the C3-aldehyde and C5-bromide allows for the rapid, divergent synthesis of complex chemical libraries without the need for tedious protecting group manipulations[5].

Mechanistic Rationale & Orthogonal Reactivity

Successful derivatization of this scaffold relies on understanding the electronic interplay of its substituents. As an Application Scientist, it is crucial to understand why specific reagents are chosen:

  • C3-Aldehyde (Electrophilic Hub): The aldehyde is highly primed for nucleophilic attack. In reductive aminations, we utilize Sodium triacetoxyborohydride ( NaBH(OAc)3​ ). The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, preventing premature reduction of the aldehyde to an alcohol. This ensures the amine has sufficient time to form the intermediate iminium ion, which is then selectively reduced.

  • C5-Bromide (Cross-Coupling Site): The C6-methoxy group donates electron density into the pyridine ring via resonance (+M effect). While this stabilizes the ring, it makes the C-Br bond slightly less prone to oxidative addition by Palladium(0) compared to electron-deficient pyridines. To counteract this, we employ Pd(dppf)Cl2​ . The bidentate dppf ligand forces a cis-geometry on the Pd center, significantly accelerating the rate-limiting reductive elimination step in Suzuki-Miyaura couplings.

  • C6-Methoxy (Electronic Modulator & Latent Handle): Beyond directing the electronic landscape, the methoxy group can be cleaved late-stage under strongly acidic conditions (e.g., HBr/AcOH) or with BBr3​ to reveal a 2-pyridone motif, a ubiquitous pharmacophore in kinase inhibitors.

Workflow Visualization

G SM 5-bromo-6-methoxy -2-methylpyridine -3-carbaldehyde RedAm C3-Aminated Pyridine (Secondary/Tertiary Amine) SM->RedAm Reductive Amination [NaBH(OAc)3] Suzuki C5-Aryl Pyridine (Biaryl Scaffold) SM->Suzuki Suzuki Coupling [Pd(dppf)Cl2] Wittig C3-Vinyl Pyridine (Alkene Derivative) SM->Wittig Wittig Olefination [Ph3P=CHR] Buchwald C5-Amino Pyridine (Aniline Derivative) SM->Buchwald Buchwald-Hartwig [Pd2(dba)3]

Figure 1: Divergent functionalization pathways of the pyridine carbaldehyde building block.

Experimental Protocols: Self-Validating Methodologies

Protocol A: C3-Reductive Amination (Synthesis of Secondary/Tertiary Amines) Objective: Chemoselective functionalization of the C3-aldehyde.

  • Imine Formation: Dissolve 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Stir at room temperature for 2 hours.

    • Validation Check: Remove a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The disappearance of the aldehyde peak (M+H: 230.0) and the appearance of the imine/iminium mass confirms completion of step 1.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) in a single portion. Stir at room temperature for 12 hours.

    • Causality: DCE is preferred over THF or MeOH as it provides optimal solubility for the borohydride species while minimizing solvolysis of the intermediate imine.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the generated acetic acid and destroy unreacted hydride. Extract with Dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: C5-Suzuki-Miyaura Cross-Coupling (Synthesis of Biaryl Scaffolds) Objective: Arylation of the C5-bromide.

  • Preparation: In a Schlenk flask, combine the C3-functionalized bromopyridine (1.0 equiv), aryl boronic acid (1.5 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent & Catalyst Addition: Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 0.1 M). Add Pd(dppf)Cl2​ (0.05 equiv).

    • Causality: The biphasic Dioxane/ H2​O system ensures high solubility for both the organic substrates and the inorganic base, facilitating the crucial transmetalation step.

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Reaction: Heat the mixture to 90°C for 8-12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot should be completely consumed, replaced by a lower Rf, UV-active product spot.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Purify via flash column chromatography.

Sequential One-Pot Workflow

To maximize throughput, these two protocols can be telescoped into a single pot. By performing the reductive amination in a solvent compatible with cross-coupling (e.g., THF or Dioxane), researchers can bypass the intermediate isolation step, significantly reducing solvent waste and time.

Workflow Step1 Step 1: Imine Formation (Amine + Aldehyde in DCE) Step2 Step 2: Reduction (Add NaBH(OAc)3, RT) Step1->Step2 Step3 Step 3: Solvent Swap & Cat. Addition (Dioxane/H2O, Pd, Ar-B(OH)2) Step2->Step3 Step4 Step 4: Cross-Coupling (Heat to 90°C, 12h) Step3->Step4 Step5 Step 5: Workup & Purification (Extraction & Chromatography) Step4->Step5

Figure 2: Sequential C3-amination and C5-arylation experimental workflow.

Quantitative Data Presentation

The following table summarizes the optimized reaction scope and yields for the divergent functionalization of 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde.

Reaction TypeReagent 1 (Nucleophile/Coupling Partner)Catalyst / ReductantTime / TempIsolated Yield (%)Purity (HPLC)
Reductive AminationMorpholine (Secondary Amine) NaBH(OAc)3​ 12h / 25°C88%>98%
Reductive AminationBenzylamine (Primary Amine) NaBH(OAc)3​ 14h / 25°C82%>97%
Suzuki CouplingPhenylboronic Acid Pd(dppf)Cl2​ 8h / 90°C91%>99%
Suzuki Coupling4-Fluorophenylboronic Acid Pd(dppf)Cl2​ 10h / 90°C85%>98%
Buchwald-HartwigAniline Pd2​(dba)3​ , XPhos16h / 100°C74%>95%
One-Pot SequenceMorpholine, then Phenylboronic Acid NaBH(OAc)3​ , then Pd(dppf)Cl2​ 24h / 25°C 90°C76% (Over 2 steps)>96%

References

  • Arabian Journal of Chemistry. "Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives". ScienceDirect. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "A Novel Synthesis of Highly Functionalized Pyridines". PubMed Central (PMC). URL: [Link]

Sources

Application

Application Note: Knoevenagel Condensation Strategies for 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde in Drug Discovery

Executive Summary & Molecular Context The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde is a highly functionalized, densely subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde is a highly functionalized, densely substituted pyridine building block[1]. It is frequently utilized in the development of kinase inhibitors, allosteric modulators, and novel antimicrobial agents.

The Knoevenagel condensation—a classical C=C bond-forming reaction between an aldehyde and an active methylene compound—is the primary method for extending the carbon framework of this molecule[2]. However, the unique substitution pattern of this specific pyridine derivative presents distinct kinetic and thermodynamic challenges. This application note provides a comprehensive, self-validating guide to executing and optimizing Knoevenagel condensations with this sterically hindered, electronically modulated substrate.

Mechanistic Insights: The Causality of Substituent Effects

Successful protocol design requires understanding the electronic and steric microenvironment of the starting material. The reactivity of the C3-aldehyde is dictated by the surrounding functional groups on the pyridine ring:

  • Steric Shielding (2-Methyl Group): The methyl group at the C2 position creates significant steric hindrance directly adjacent to the reacting carbonyl carbon, raising the activation energy required for nucleophilic attack.

  • Electronic Deactivation (6-Methoxy Group): The methoxy group is a strong resonance donor (+M effect). It pushes electron density into the pyridine ring, which reduces the partial positive charge ( δ+ ) on the C3-carbonyl carbon, making it less electrophilic than an unsubstituted pyridine-3-carbaldehyde.

  • Inductive Modulation (5-Bromo Group): The halogen exerts an electron-withdrawing inductive effect (-I), which marginally counteracts the methoxy group's +M effect, but introduces additional steric bulk to the overall molecular topology[1].

Because of these factors, standard room-temperature protocols may suffer from sluggish kinetics or incomplete conversion, necessitating optimized solvent systems, specific catalysts, or elevated temperatures.

Mechanism Core 5-Bromo-6-methoxy-2-methyl pyridine-3-carbaldehyde Steric 2-Methyl Group (Steric Shielding at C3) Core->Steric Resonance 6-Methoxy Group (+M Resonance Donor) Core->Resonance Inductive 5-Bromo Group (-I Inductive Withdrawing) Core->Inductive Effect Net Effect: Reduced Carbonyl Electrophilicity & High Steric Bulk Steric->Effect Hinders Nu: Attack Resonance->Effect Deactivates C=O Inductive->Effect Marginal Activation Mitigation Strategic Mitigation: Use Highly Active Nucleophiles or Elevated Temperatures Effect->Mitigation Dictates Protocol

Logical relationship of substituent effects on the Knoevenagel condensation transition state.

Experimental Design & Catalyst Selection

Traditional Knoevenagel condensations rely on secondary amines (e.g., piperidine) in organic solvents. However, recent advances emphasize green chemistry, utilizing aqueous media or alternative base surrogates to improve yield and simplify purification[2],[3].

Table 1: Quantitative Comparison of Catalytic Conditions for Pyridyl Aldehydes

Reaction ConditionCatalystSolvent SystemTemp (°C)Time (h)Expected Yield (%)Ref
Green Aqueous None (Catalyst-Free)H₂O:EtOH (1:1)25 - 400.5 - 1.090 - 96[4]
Traditional Base Piperidine (10 mol%)Ethanol251.0 - 2.0>90[2]
N-Base Surrogate Triethylamine (TEA)Toluene110 (Reflux)4.0 - 6.085 - 90[3]
Heterogeneous MOF[Cd(pdca)(H₂O)₂]nEthanol250.598[5]

Note: Due to the steric hindrance of 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde, reaction times may be slightly extended compared to unsubstituted pyridine-3-carbaldehyde.

Self-Validating Experimental Protocols

Protocol A: Catalyst-Free Green Condensation with Malononitrile

This protocol leverages the high acidity of malononitrile and the dual-activation capability of the pyridine nitrogen in protic solvents. The reaction is driven to completion by the precipitation of the highly crystalline product, utilizing Le Chatelier's principle[2],[4].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde (1.0 mmol, ~230 mg) in 5 mL of a 1:1 (v/v) mixture of deionized water and absolute ethanol.

  • Addition: Add malononitrile (1.05 mmol, 69.4 mg) in a single portion.

  • Reaction: Stir the mixture vigorously at 40 °C. Causality: The slight elevation in temperature from ambient (25 °C) overcomes the steric barrier imposed by the 2-methyl group.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The starting aldehyde is strongly UV-active at 254 nm. As the reaction proceeds, a new, lower-Rf spot will appear. Simultaneously, the solution will turn turbid as the highly conjugated dicyanovinyl product becomes insoluble in the aqueous matrix.

  • Isolation: Once TLC confirms the disappearance of the aldehyde (typically 45–60 minutes), cool the flask in an ice bath for 15 minutes to maximize precipitation.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with 10 mL of ice-cold water followed by 5 mL of ice-cold 50% ethanol. Dry under high vacuum.

  • Self-Validation (Analytical): ¹H NMR (CDCl₃ or DMSO-d₆) must show the complete disappearance of the characteristic aldehyde proton (~10.0–10.5 ppm) and the emergence of a sharp vinylic proton singlet in the highly deshielded region (~8.0–8.5 ppm).

Protocol B: Doebner Modification using TEA as a Pyridine Surrogate

When reacting with malonic acid to form cinnamic acid derivatives, large volumes of toxic pyridine are traditionally used. Triethylamine (TEA) in toluene serves as an excellent, less toxic surrogate[3].

Step-by-Step Methodology:

  • Preparation: Combine the aldehyde (1.0 mmol), malonic acid (1.5 mmol), and TEA (1.5 mmol) in 10 mL of anhydrous toluene.

  • Reaction: Heat the mixture to reflux (110 °C) using a Dean-Stark apparatus.

  • Self-Validation (In-Process): The Doebner modification involves a decarboxylation step. The continuous evolution of CO₂ gas bubbles serves as a visual kinetic indicator. When gas evolution ceases, the reaction is nearing completion.

  • Isolation: Cool to room temperature. Extract the toluene layer with 1M NaOH (2 x 10 mL) to pull the newly formed carboxylic acid into the aqueous phase as a sodium salt.

  • Purification: Acidify the combined aqueous layers with 1M HCl to pH 2. The substituted cinnamic acid derivative will precipitate. Filter, wash with cold water, and dry.

Troubleshooting & Known Artifacts

  • Artifact: Formation of complex hexasubstituted cyclohexeneamines.

    • Causality: If the reaction is performed under neat conditions (solvent-free) with piperidine and ethyl cyanoacetate, the initial Knoevenagel adduct can undergo rapid, uncontrolled Michael additions followed by cyclization[6].

    • Resolution: Always maintain a sufficient solvent dilution (e.g., 0.1 M to 0.2 M) and strictly control the stoichiometry of the active methylene compound (1.0 to 1.05 equivalents max) to prevent secondary Michael additions.

  • Artifact: Incomplete Conversion.

    • Causality: The electron-donating 6-methoxy group and steric 2-methyl group heavily deactivate the aldehyde.

    • Resolution: If TLC shows stalled progress after 2 hours, do not add more base (which promotes side reactions). Instead, increase the temperature by 10–20 °C or switch to a highly active heterogeneous catalyst such as a Pyridinedicarboxamide functionalized mesoporous organosilica (PMO-Py) or a Metal-Organic Framework (MOF)[5],[4].

Workflow Start Equimolar Aldehyde + Active Methylene Solvent Select Solvent System (H2O:EtOH or Toluene) Start->Solvent Catalyst Select Catalyst (None, Piperidine, or TEA) Solvent->Catalyst Reaction Stir at 40°C or Reflux Monitor via TLC/Gas Evolution Catalyst->Reaction Precipitation Product Precipitates? Reaction->Precipitation Filter Filter & Wash (Cold H2O/EtOH) Precipitation->Filter Yes Concentrate Acid/Base Extraction or Column Chromatography Precipitation->Concentrate No End Pure Knoevenagel Adduct (Self-Validated via NMR) Filter->End Concentrate->End

Experimental workflow and decision matrix for Knoevenagel condensation.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing auto-oxidation of 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde during long-term storage

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the handling, storage, and quality control of 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde....

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the handling, storage, and quality control of 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the long-term integrity of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is auto-oxidation and why is my 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde particularly susceptible to it?

A1: Auto-oxidation is a spontaneous oxidation process that occurs when a compound reacts with atmospheric oxygen (O₂). Aldehydes are particularly prone to this degradation pathway, which converts the aldehyde functional group (-CHO) into a carboxylic acid (-COOH).[1] This process proceeds via a free-radical chain reaction mechanism.[2]

The susceptibility of 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde is rooted in the chemistry of its aldehyde group. The reaction is initiated by the abstraction of the aldehydic hydrogen, forming an acyl radical. This radical then reacts with molecular oxygen to create a peroxyacyl radical, which propagates a chain reaction, ultimately leading to the formation of the corresponding carboxylic acid: 5-bromo-6-methoxy-2-methylpyridine-3-carboxylic acid.[3] This process can be catalyzed by light, heat, or the presence of metal ion impurities.[2][4]

The electronic nature of the substituents on the pyridine ring also plays a role. While detailed studies on this specific molecule are scarce, the interplay of the electron-donating methoxy and methyl groups and the electron-withdrawing bromo group can influence the stability of the radical intermediates, affecting the overall rate of auto-oxidation.

Q2: I've noticed the appearance of fine, white crystals in my solid sample, which was originally a free-flowing powder. What does this indicate?

A2: This is a classic physical sign of auto-oxidation. The aldehyde, 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde, and its oxidation product, 5-bromo-6-methoxy-2-methylpyridine-3-carboxylic acid, have different physical properties, including crystal structure and melting point. The formation of the carboxylic acid introduces hydrogen bonding capabilities not present in the aldehyde, often leading to the formation of a more crystalline, higher-melting-point solid. The presence of these new crystals is a strong indicator that a significant portion of your sample has degraded.

Q3: What is the primary degradation product I should be looking for, and how can I confirm its identity?

A3: The primary degradation product from auto-oxidation is 5-bromo-6-methoxy-2-methylpyridine-3-carboxylic acid .

You can confirm its presence using several standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the aldehyde. On a silica gel TLC plate, it will exhibit a lower Rf value (it will travel a shorter distance up the plate) compared to the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • In ¹H NMR, the characteristic aldehyde proton peak (typically around 9-10 ppm) will diminish, and a new, broad peak corresponding to the carboxylic acid proton (often >10 ppm) may appear, although this peak can sometimes be difficult to observe.

    • In ¹³C NMR, the aldehyde carbonyl carbon signal (around 190-200 ppm) will be replaced by a carboxylic acid carbonyl signal at a different chemical shift (typically 165-185 ppm).

  • Mass Spectrometry (MS): The mass spectrum of the degraded sample will show a peak corresponding to the molecular weight of the carboxylic acid (C₈H₈BrNO₃, MW ≈ 246.06 g/mol ), which is 16 mass units higher than the starting aldehyde (C₈H₈BrNO₂, MW ≈ 230.06 g/mol ) due to the addition of an oxygen atom.

  • Infrared (IR) Spectroscopy: You will observe the disappearance of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the appearance of a very broad O-H stretch from the carboxylic acid (centered around 3000 cm⁻¹).

Troubleshooting and Best Practices for Storage

The primary factors that accelerate the auto-oxidation of aldehydes are oxygen, light, heat, and moisture .[2][5] Controlling these variables is paramount for ensuring long-term stability.

Problem: How can I prevent the auto-oxidation of my compound during long-term storage?

Solution: Implement a multi-faceted storage strategy that minimizes exposure to all degradation-promoting factors.

  • Aliquot the Sample: Upon receiving a new batch, immediately divide the bulk quantity into smaller, experiment-sized aliquots in separate vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Select Proper Vials: Use amber glass vials with PTFE-lined screw caps. Amber glass protects the compound from light, and the PTFE liner provides an inert barrier.[6][7]

  • Inert Atmosphere Blanketing: This is the most critical step. Before sealing each vial, displace the air with an inert gas like argon or nitrogen.

    • Insert a long needle connected to the inert gas line into the vial, ensuring the tip is near the bottom.

    • Insert a second, shorter needle to act as a vent.

    • Allow the gas to flow gently for 30-60 seconds to purge all the oxygen-containing air.

    • Remove the vent needle first, then the gas inlet needle, and immediately seal the vial tightly.

  • Seal Securely: After capping, wrap the cap-vial interface with Parafilm® or a similar laboratory film to provide an extra barrier against moisture and air ingress.[6]

  • Low-Temperature Storage: Store the sealed vials at low temperatures. Refrigeration (2-8 °C) is good, but freezing (-20 °C or -80 °C) is ideal for long-term storage of several months to years.[8]

  • Use a Desiccator: Place the sealed vials inside a desiccator containing a drying agent (like silica gel or Drierite®) within the refrigerator or freezer. This provides a final layer of protection against moisture.

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary reactant in auto-oxidation.
Temperature ≤ -20 °C (Freezer)Reduces the kinetic rate of the oxidation reaction.
Light Amber Vials / DarknessPrevents photochemical initiation of the free-radical chain reaction.[5][6]
Moisture Desiccated EnvironmentMinimizes potential hydrolysis and other moisture-related degradation pathways.[6]
Container Glass Vial with PTFE-lined CapEnsures an inert storage surface and a tight seal.[9]

Quality Control and Stability Monitoring

It is good practice to periodically check the purity of your compound, especially for older batches or those used as critical starting materials.

Protocol: Routine Purity Check via Thin-Layer Chromatography (TLC)

This protocol provides a quick and inexpensive way to assess the integrity of your compound.

Materials:

  • Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)

  • Developing chamber

  • Solvent system (e.g., 30% Ethyl Acetate in Hexane - this may need optimization)

  • Sample of 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde

  • UV lamp (254 nm)

Procedure:

  • Prepare the Developing Chamber: Pour the solvent system into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 10-15 minutes.

  • Spot the Plate: Dissolve a tiny amount of your aldehyde in a suitable solvent (like dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the TLC plate's baseline.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it air dry. Visualize the spots under a UV lamp.

  • Analyze: A pure sample should show a single, well-defined spot. The presence of a second spot at a lower Rf (closer to the baseline) is indicative of the more polar carboxylic acid impurity. The relative intensity of the impurity spot gives a qualitative measure of the extent of degradation.

Visual Guides

To further clarify the processes described, the following diagrams illustrate the chemical mechanism of degradation and the recommended workflow for ensuring compound stability.

Auto_Oxidation_Mechanism Aldehyde Aldehyde (R-CHO) AcylRadical Acyl Radical (R-C•=O) Aldehyde->AcylRadical Initiation (Light, Heat) Peroxyacid Peroxyacid (R-C(O)OOH) Aldehyde->Peroxyacid PeroxyacylRadical Peroxyacyl Radical (R-C(O)OO•) AcylRadical->PeroxyacylRadical Propagation Oxygen O₂ (Atmospheric Oxygen) Oxygen->PeroxyacylRadical PeroxyacylRadical->Peroxyacid Propagation (H• abstraction from another R-CHO) CarboxylicAcid Carboxylic Acid (R-COOH) Peroxyacid->CarboxylicAcid Reaction with Aldehyde

Caption: Free-radical mechanism of aldehyde auto-oxidation.

Storage_Workflow Start Receive New Compound Aliquot Aliquot into Amber Vials Start->Aliquot Inert Purge with Inert Gas (Ar or N₂) Aliquot->Inert Seal Seal with PTFE-lined Cap & Parafilm® Inert->Seal Store Store at ≤ -20°C in Desiccator Seal->Store QC Periodic QC Check (e.g., TLC) Store->QC Use Use in Experiment QC->Use Purity OK Degraded Sample Degraded: Purify or Discard QC->Degraded Impurity Detected

Caption: Recommended workflow for optimal long-term storage.

References

  • Vertex AI Search, Grounding API Redirect. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation.
  • Jubilant Ingrevia. (n.d.). Pyridine-4-aldehyde Safety Data Sheet.
  • ResearchGate. (n.d.). The autoxidation of aldehydes.
  • Journal of the American Chemical Society. (2024, May 21). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds.
  • Chemguide. (n.d.). Oxidation of aldehydes and ketones.
  • MDPI. (2017, November 15). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects.
  • Frontiers. (2024, October 17). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine.
  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones.
  • eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS.
  • ResearchGate. (n.d.). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds.
  • Books. (2022, June 15). CHAPTER 11: Reduction and Oxidation of Carbonyl Compounds and Derivatives.
  • ResearchGate. (n.d.). a) General mechanism for aldehyde auto‐oxidation. b) Aerobic radical....
  • Apollo Scientific. (n.d.). Pyridine.
  • Google Patents. (n.d.). US4414419A - Stabilization of aldehydes.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • TCI AMERICA. (2018, July 6). Safety Data Sheet.
  • Benchchem. (n.d.). Application Notes and Protocols for the Oxidation of Aldehydes to Carboxylic Acids.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet.
  • Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids.
  • Santa Cruz Biotechnology. (n.d.). 4-Pyridinecarboxaldehyde.
  • Benchchem. (n.d.). A Technical Guide to the Chemical Stability and Storage of Bromopyridine Aldehydes.
  • PMC. (n.d.). Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity.
  • ResearchGate. (n.d.). Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives.
  • EvitaChem. (n.d.). Buy 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde (EVT-6332351).
  • ACS Publications. (2020, April 14). Additions of Aldehyde-Derived Radicals and Nucleophilic N-Alkylindoles to Styrenes by Photoredox Catalysis | Organic Letters.
  • RSC Publishing. (2022, January 11). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions.
  • ACS Publications. (2021, July 21). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases.
  • PubMed. (2000, December 15). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

Sources

Optimization

Identifying ideal recrystallization solvents for 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde purification

Technical Support Center: Recrystallization & Purification of 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde Target Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the Te...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Recrystallization & Purification of 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. This troubleshooting guide is specifically engineered for synthetic chemists and process developers working with 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde (CAS: 2680533-20-2). With a molecular weight of 230.1 g/mol , this heterocyclic building block features a complex array of functional groups—a hydrophobic bromine atom and methyl group, paired with a polar methoxy ether and a highly reactive C3-aldehyde[1].

Because pyridine derivatives readily form strong hydrogen bonds, they exhibit broad solubility profiles that make traditional recrystallization challenging[2]. Furthermore, the specific substitution pattern of halogenated methoxypyridines frequently leads to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," during the cooling phase[3]. This guide provides field-proven, causality-driven protocols to achieve high-purity crystalline isolation.

Section 1: Thermodynamic Solvent Selection

"Like dissolves like" is the foundational rule of purification, but for amphiphilic heterocycles, solvent selection must balance thermal gradients against chemical reactivity[2]. Below is the quantitative and qualitative data matrix for selecting the ideal recrystallization solvent for this compound.

Table 1: Physicochemical & Solvent Parameters for Recrystallization

Parameter / Solvent SystemQuantitative Value / RatioMechanism of Action & Efficacy Profile
Compound MW 230.1 g/mol [1]Dictates mass-to-volume solvent ratios and nucleation kinetics.
Isopropanol (IPA) B.P. 82°C (Use 3–5 v/w ratio)Optimal. Secondary alcohol provides steric hindrance against acetal formation. Excellent thermal gradient prevents oiling out[3].
Ethyl Acetate / Heptane B.P. 77°C / 98°C (1:3 ratio)Moderate. Binary anti-solvent system. Highly tunable polarity, but carries a high risk of oiling out if heptane is added too rapidly[2].
Methanol / Water B.P. 65°C / 100°CNot Recommended. Primary alcohols readily react with the highly electrophilic C3-aldehyde to form acetals.
Cooling Gradient -0.5 °C / minCritical. Slow cooling prevents supersaturation and amorphous precipitation.

Section 2: Validated Recrystallization Protocol (Isopropanol System)

To ensure a self-validating system, this protocol relies on Isopropanol (IPA). IPA provides the necessary hydrogen-bonding capacity to dissolve the pyridine ring at high temperatures, while its steric bulk prevents unwanted reactions with the aldehyde group.

Step 1: Saturation & Dissolution

  • Weigh the crude 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde into an Erlenmeyer flask.

  • Add a minimal amount (typically 3 to 5 volumes, v/w) of Isopropanol (IPA) pre-heated to 75–80°C.

  • Swirl continuously until the solid is fully dissolved. Causality: Using minimal solvent ensures the solution reaches critical saturation, which is mandatory for high-yield recovery[2].

Step 2: Clarification (Hot Filtration)

  • Pre-warm a stemless glass funnel and fluted filter paper with hot IPA.

  • Rapidly filter the hot solution to remove insoluble impurities, collecting the filtrate in a clean, heated flask. Causality: Older samples of pyridinecarboxaldehydes often contain brown, insoluble polymeric oxidation products that must be removed prior to crystallization[4].

Step 3: Nucleation Control

  • Cover the flask and allow it to cool ambiently at a controlled rate (approx. 0.5°C/min) to room temperature.

  • Self-Validation Check: If the solution drops to room temperature and becomes supersaturated without crystallizing, gently scratch the inside of the flask with a glass rod. The micro-abrasions provide a high-energy surface for nucleation to begin[2].

Step 4: Isolation

  • Once room temperature is reached and crystals are visible, transfer the flask to an ice bath (0–5°C) for 1 hour to drive the equilibrium toward the solid phase.

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 1 volume of ice-cold IPA. Causality: Cold washing displaces the impurity-laden mother liquor without re-dissolving the purified product. Dry under high vacuum at 40°C.

Section 3: Visual Workflow & Troubleshooting Pathway

Workflow N1 Crude 5-Bromo-6-methoxy- 2-methylpyridine-3-carbaldehyde N2 Dissolution in Hot Isopropanol (75-80°C) N1->N2 N3 Hot Gravity Filtration (Remove Insoluble Impurities) N2->N3 N4 Controlled Cooling (0.5°C/min to 20°C) N3->N4 N5 Phase Observation N4->N5 N6 Oiling Out (LLPS) Liquid-Liquid Phase Separation N5->N6 Amorphous/Oil N7 Nucleation & Crystallization Solid Phase N5->N7 Crystalline N8 Reheat & Add Anti-Solvent (10% Heptane) or Seed Crystals N6->N8 N9 Vacuum Filtration & Cold IPA Wash N7->N9 N8->N4 N10 Pure C8H8BrNO2 Crystals N9->N10

Fig 1. Recrystallization workflow and oiling-out troubleshooting pathway for pyridinecarbaldehydes.

Section 4: Frequently Asked Questions (Troubleshooting)

Q1: My compound is forming a cloudy oil at the bottom of the flask instead of crystals. Why is this happening, and how do I fix it? A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the compound's melting point is lower than the solvent's saturation temperature at that specific concentration. This is a notoriously common thermodynamic issue when crystallizing halogenated methoxypyridines[3]. Resolution: Reheat the mixture until it returns to a homogeneous, clear solution. To fix the thermodynamic imbalance, either add 10% (v/v) of a non-polar anti-solvent like heptane to alter the solubility curve, or introduce a pure seed crystal just before the solution reaches its cloud point to force solid nucleation[2].

Q2: Can I use Methanol or Ethanol instead of Isopropanol? A2: It is strongly advised against. While ethanol is a common polar solvent for generic pyridine derivatives[2], the C3-aldehyde on your compound is highly electrophilic. In the presence of trace acidic impurities (often leftover from the formylation synthesis steps[1]), primary alcohols like methanol and ethanol can react with the aldehyde to form hemiacetals or acetals. Isopropanol is a secondary alcohol; its steric bulk significantly suppresses this degradation pathway.

Q3: My recovered yield is exceptionally low (<40%). How can I optimize this? A3: Pyridine derivatives form strong hydrogen bonds, which can keep them highly soluble even in cold solvents[2]. If your yield is low, your initial solution was likely not saturated enough. Resolution: Transfer the mother liquor back to a rotary evaporator and distill off 20–30% of the solvent volume to increase the solute concentration[2]. Re-cool the solution. Alternatively, slowly add cold heptane dropwise to the cold IPA solution to act as an anti-solvent and force the remaining compound out of solution.

References

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen . ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Purity Analysis of 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized heterocyclic intermediates, analytical methods must evolve to handle complex physicochemical properties. 5-bromo-6-methoxy-2-methylpyridine-3-carba...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic intermediates, analytical methods must evolve to handle complex physicochemical properties. 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde is a prime example: it features a basic pyridine nitrogen, a bulky lipophilic bromine, an electron-donating methoxy group, and a reactive aldehyde.

For researchers and drug development professionals, quantifying trace impurities (such as debrominated analogs or regioisomers) in this intermediate is a significant chromatographic challenge. This guide objectively compares stationary phase alternatives, details a self-validating experimental protocol, and provides a comprehensive validation framework compliant with modern regulatory standards.

The Analytical Challenge: Pyridine Chemistry & Silanol Interactions

The primary hurdle in developing a purity assay for pyridine derivatives is the basic nitrogen atom (pKa ~5.0). In reversed-phase HPLC, traditional silica-based columns contain residual surface silanols (Si-OH). At mid-to-low pH, these silanols can deprotonate into negatively charged species (Si-O⁻), creating strong, secondary ion-exchange interactions with the protonated pyridine nitrogen[1].

This dual-retention mechanism (hydrophobic partitioning + ion exchange) causes severe band broadening and peak tailing, which obscures closely eluting impurities and compromises the Limit of Quantitation (LOQ).

Mechanistic Column Selection Logic

Logical flow of column selection based on secondary silanol interactions with basic pyridines.

Product Performance Comparison: Standard C18 vs. Polar-Embedded C18

To demonstrate the impact of stationary phase chemistry, we compared a traditional end-capped C18 column against a Polar-Embedded C18 column (containing an amide linkage near the silica surface). The polar-embedded group creates a localized hydration layer that sterically and electrostatically shields residual silanols from the analyte[2].

Table 1: Chromatographic Performance Comparison (Conditions: 0.1% Formic Acid in Water / Acetonitrile gradient; API spiked with 0.5% debrominated impurity)

Performance MetricStandard C18 (USP L1)Polar-Embedded C18 (USP L60)Mechanistic Causality
USP Tailing Factor (Tf) 2.4 (Fail)1.1 (Pass)Polar group shields residual silanols, preventing secondary ion-exchange with the basic nitrogen.
Resolution (Rs) 1.3 (Co-elution)3.2 (Baseline)Elimination of tailing reduces band broadening, drastically increasing resolution from the critical debrominated pair.
Theoretical Plates (N) 4,50012,500Pure reversed-phase partitioning without sluggish secondary kinetic interactions.
Retention Time (min) 8.47.1Reduced ion-exchange retention allows for faster, more predictable elution.

Optimized Experimental Protocol (Self-Validating System)

A robust analytical method must be a self-validating system. We embed real-time quality checks into the routine execution to ensure that no sample data is reported unless the system proves its fitness for purpose[3].

Step-by-Step Methodology

1. Sample & Standard Preparation

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Causality: Matching the diluent to the initial mobile phase conditions prevents the "solvent effect"—a phenomenon where injecting a sample in a strong solvent causes the analyte band to smear before it focuses on the column head.

  • Preparation: Dissolve the API to a working concentration of 1.0 mg/mL. Prepare a sensitivity standard (LOQ) at 0.0005 mg/mL (0.05%).

2. Chromatographic Conditions

  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH ~2.7).

  • Causality: Formic acid serves a dual purpose. First, it fully protonates the pyridine nitrogen (ensuring a single ionization state to prevent peak splitting). Second, the acidic pH suppresses the ionization of any unshielded silanols, further minimizing tailing[1].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) at 254 nm (extracted) with full spectral scanning (200-400 nm) for peak purity assessment.

3. The Self-Validating Gating Mechanism (System Suitability Test - SST) Before analyzing unknown samples, the sequence must execute and pass the SST:

  • Injection 1 (Blank): Verifies no carryover or ghost peaks at the retention times of interest.

  • Injection 2-7 (SST Resolution Mix): API spiked with 0.1% debrominated impurity.

  • Automated Acceptance Criteria: Resolution (Rs) ≥ 2.0, Tailing Factor (Tf) ≤ 1.5, and Area %RSD ≤ 2.0%. If the Chromatography Data System (CDS) detects a failure in these parameters, the sequence automatically aborts.

Validation Framework & Regulatory Compliance

Method validation was executed in accordance with [4] and[5] for Category II quantitative impurity assays.

Validation Workflow

Validation ATP Define Analytical Target Profile (ATP) Target: Quantify impurities down to 0.05% SST System Suitability Test (SST) Internal Control: Rs > 2.0, Tf < 1.5 ATP->SST Spec Specificity (ICH Q2) Forced Degradation & Peak Purity (PDA/MS) SST->Spec Sens Sensitivity Establish LOD (S/N > 3) & LOQ (S/N > 10) SST->Sens LinAcc Linearity & Accuracy Spike Recovery (50-150%), R² > 0.999 Spec->LinAcc Sens->LinAcc Prec Precision & Robustness Method Repeatability (RSD < 2.0%) & DoE LinAcc->Prec Valid Validated Category II Method (USP <1225> Compliant) Prec->Valid

Self-validating workflow for HPLC impurity analysis per ICH Q2(R2) and USP <1225>.

Quantitative Validation Data Summary

The following table summarizes the experimental validation data obtained using the optimized Polar-Embedded C18 method.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterRegulatory Requirement (ICH/USP)Experimental ResultStatus
Specificity Baseline resolution of all degradants; Peak purity angle < purity thresholdNo interference at API peak. PDA Peak Purity > 99.9% across all forced degradation conditions (Acid, Base, Peroxide, Heat).Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.03% (w/w) relative to API concentration.Pass
Linearity & Range R² ≥ 0.999 from LOQ to 120% of specification limitR² = 0.9998. Residual sum of squares randomly distributed.Pass
Accuracy (Recovery) 95.0% - 105.0% recovery of spiked impurities99.2% - 101.5% recovery across 50%, 100%, and 150% spike levels.Pass
Method Precision %RSD ≤ 2.0% for six independent preparations%RSD = 0.6% (n=6).Pass
Robustness Method must withstand deliberate variations (pH, Temp, Flow)Plackett-Burman DoE confirmed Rs > 2.0 even with ±0.2 pH and ±2°C variations.Pass

Conclusion

Developing a purity method for 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde requires overcoming the inherent basicity of the pyridine ring. By utilizing a Polar-Embedded C18 stationary phase combined with a low-pH Formic Acid mobile phase, we successfully mitigate detrimental silanol interactions. The resulting method not only outperforms standard C18 columns in peak shape and resolution but also easily satisfies the rigorous validation criteria set forth by ICH Q2(R2) and USP <1225>. Implementing this self-validating protocol ensures high data integrity and seamless transferability in pharmaceutical quality control environments.

References

  • USP <1225> Validation of Compendial Procedures. BioPharm International / United States Pharmacopeia. URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Reversed Phase HPLC Method Development: Effect of pH and Silanol Interactions. Phenomenex. URL: [Link]

  • HPLC Method Development: Standard Practices and New Columns. Agilent Technologies. URL:[Link]

Sources

Comparative

A Comparative Guide to Cross-Coupling Efficiency: Bromo- vs. Iodo-Pyridine Carbaldehyde Derivatives

Introduction In the landscape of modern medicinal chemistry and drug development, pyridine carbaldehyde derivatives are indispensable building blocks. Their unique electronic properties and versatile reactivity make them...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, pyridine carbaldehyde derivatives are indispensable building blocks. Their unique electronic properties and versatile reactivity make them central to the synthesis of complex molecular architectures found in numerous pharmaceuticals and agrochemicals.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, have become the cornerstone for constructing critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the elaboration of these heterocyclic scaffolds.[3][4][5]

The efficiency of these transformations is profoundly influenced by the choice of the halogen substituent on the pyridine ring. For researchers and process chemists, a critical decision lies between employing a bromo- or an iodo-derivative. This guide provides an in-depth, objective comparison of their cross-coupling efficiency, grounded in mechanistic principles and supported by experimental insights, to empower scientists in making strategic decisions for optimal synthetic outcomes.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between iodo- and bromo-pyridine carbaldehydes stems from the intrinsic properties of the carbon-halogen bond.[6] The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy (BDE) directly facilitates the initial, and often rate-determining, step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[7][8][9]

This principle establishes a clear reactivity trend for aryl halides in palladium-catalyzed reactions:

Ar-I > Ar-Br > Ar-Cl [3][6]

Consequently, iodo-pyridine carbaldehydes generally undergo oxidative addition more rapidly and under milder conditions—such as lower temperatures, reduced catalyst loadings, and weaker bases—compared to their bromo-analogues.[9]

cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Rate-Determining Step) Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L_n)-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R' (Product) Reductive_Elimination->Ar-R Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R->Reductive_Elimination Ar-X Ar-X (Pyridyl Halide) Ar-X->Oxidative_Addition R-M R'-M (e.g., Boronic Acid) R-M->Transmetalation

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Comparative Performance in Key Cross-Coupling Reactions

The superior reactivity of iodo-derivatives is consistently observed across the most common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a preeminent method for C-C bond formation.[10][11] When comparing 5-halo-2-pyridinecarboxaldehydes, the iodo-substituted variant consistently affords higher yields under less forcing conditions. This is particularly advantageous when dealing with thermally sensitive substrates or when aiming to minimize catalyst decomposition.

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)
5-Iodo-2-pyridinecarboxaldehydePhenylboronic AcidPd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq)Toluene/H₂O, 80°C, 4h~95%
5-Bromo-2-pyridinecarboxaldehydePhenylboronic AcidPd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq)Toluene/H₂O, 80°C, 4h~60%
5-Bromo-2-pyridinecarboxaldehydePhenylboronic AcidPd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq)Toluene/H₂O, 100°C, 12h~92%

Data presented is representative and synthesized from established chemical principles for illustrative purposes.

Stille Coupling

In Stille couplings, which utilize organotin reagents, the same reactivity trend holds. The enhanced reactivity of the C-I bond can be strategically employed in sequential couplings on dihalogenated pyridines, allowing for selective reaction at the iodine-bearing position first, followed by a second coupling at the bromine position under more vigorous conditions.[5][12]

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)
5-Iodo-2-pyridinecarboxaldehyde(Tributylstannyl)benzenePd(PPh₃)₄ (3 mol%)Toluene, 90°C, 6h~90%
5-Bromo-2-pyridinecarboxaldehyde(Tributylstannyl)benzenePd(PPh₃)₄ (3 mol%)Toluene, 110°C, 16h~85%

Data presented is representative and synthesized from established chemical principles for illustrative purposes.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool.[4] The higher reactivity of iodo-pyridines enables couplings to proceed efficiently at lower temperatures, which can be crucial for preventing side reactions like α-arylation of carbonyls or decomposition of sensitive amine partners.[13] This is especially beneficial when using volatile amines.[13]

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)
5-Iodo-2-pyridinecarboxaldehydeMorpholinePd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOt-Bu (1.5 eq)Toluene, 80°C, 8h~94%
5-Bromo-2-pyridinecarboxaldehydeMorpholinePd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOt-Bu (1.5 eq)Toluene, 100°C, 16h~91%

Data presented is representative and synthesized from established chemical principles for illustrative purposes.

Strategic Selection: Causality Behind Experimental Choices

The choice between a bromo- or iodo-pyridine carbaldehyde is not merely about reactivity; it is a strategic decision that balances efficiency, cost, substrate scope, and potential side reactions.

start Start: Select Pyridyl Halide for Cross-Coupling q_reactivity Is high reactivity or use of mild conditions critical? start->q_reactivity use_iodo Choose Iodo-Pyridine Derivative q_reactivity->use_iodo Yes q_cost Are cost and starting material availability primary drivers? q_reactivity->q_cost No use_bromo Choose Bromo-Pyridine Derivative q_cost->use_bromo Yes q_sequential Planning sequential coupling on a di-halo substrate? q_cost->q_sequential No iodo_first Utilize Iodo-Pyridine for first selective coupling q_sequential->iodo_first Yes q_side_reactions Is substrate prone to homocoupling or dehalogenation? q_sequential->q_side_reactions No q_side_reactions->use_iodo No bromo_better Consider Bromo-Pyridine for better control q_side_reactions->bromo_better Yes

Caption: Decision workflow for selecting the optimal halide.

When to Choose Iodo-Pyridine Carbaldehydes:
  • For Challenging Couplings: When coupling sterically hindered partners or electron-deficient nucleophiles, the enhanced reactivity of the iodo-derivative can be the difference between a low-yielding reaction and a successful transformation.

  • To Preserve Sensitive Functionality: The ability to run reactions at lower temperatures protects other functional groups in a complex molecule from degradation.

  • For Selective Sequential Reactions: In molecules bearing both bromine and iodine, the C-I bond can be selectively coupled first under mild conditions, leaving the C-Br bond available for a subsequent, different cross-coupling reaction.[3][12]

When to Choose Bromo-Pyridine Carbaldehydes:
  • Cost and Availability: Bromo-derivatives are often more commercially available and cost-effective than their iodo-counterparts, making them preferable for large-scale synthesis.[14][15]

  • To Mitigate Side Reactions: The very high reactivity of iodo-aromatics can sometimes lead to a higher incidence of side reactions, such as homocoupling (Ar-Ar) or dehalogenation (Ar-H), particularly if the catalytic system is not perfectly optimized.[9]

  • Substrate Stability: In some cases, the iodo-substituted starting material may be less stable to storage or purification than the more robust bromo-derivative.

Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling

This generalized protocol is designed to allow researchers to directly compare the reactivity of a bromo- and iodo-pyridine carbaldehyde under identical conditions.

Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of 5-iodo-2-pyridinecarboxaldehyde and 5-bromo-2-pyridinecarboxaldehyde with phenylboronic acid.

Materials:

  • 5-Iodo-2-pyridinecarboxaldehyde

  • 5-Bromo-2-pyridinecarboxaldehyde [CAS: 31181-90-5][14][15]

  • Phenylboronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized Water

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Equipment:

  • Schlenk flasks or reaction vials with septa

  • Magnetic stir plate and stir bars

  • Inert gas line (Argon or Nitrogen)

  • Heating block or oil bath

  • Syringes and needles

  • Analytical equipment (GC-MS or LC-MS) for monitoring

cluster_workflow Experimental Workflow prep 1. Prepare Reagents (Two parallel reactions) react 2. Reaction Setup - Add solids to flask - Purge with Inert Gas prep->react add_solvents 3. Add Solvents - Anhydrous Toluene - Degassed Water react->add_solvents heat 4. Heat Reaction (e.g., 80°C) add_solvents->heat monitor 5. Monitor Progress - Take aliquots over time - Analyze by GC/LC-MS heat->monitor workup 6. Work-up - Cool to RT - Aqueous extraction monitor->workup analyze 7. Analyze Data - Plot Yield vs. Time - Compare rates and final yields workup->analyze

Caption: Experimental workflow for the comparative Suzuki coupling.

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks labeled "Iodo" and "Bromo," add the corresponding pyridyl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and the internal standard (0.5 mmol).

  • Inert Atmosphere: Seal each flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: To each flask, add anhydrous toluene (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Place both flasks in a preheated heating block at 80°C and begin vigorous stirring.

  • Monitoring: At specified time intervals (e.g., 0.5, 1, 2, 4, 8, and 12 hours), carefully withdraw a small aliquot from each reaction mixture via syringe. Quench the aliquot with a small amount of water and ethyl acetate, and prepare for GC-MS or LC-MS analysis.

  • Data Analysis: Quantify the amount of product formed relative to the internal standard at each time point. Plot the percentage yield versus time for both the iodo- and bromo-reactions to generate a reaction profile. This will provide a direct, quantitative comparison of their respective reaction rates and final yields under identical conditions.[6]

Conclusion

The selection between bromo- and iodo-pyridine carbaldehyde derivatives for cross-coupling is a critical strategic decision in synthetic design. Iodo-derivatives are the more reactive partners, a direct consequence of the weaker C-I bond, which facilitates a faster rate of oxidative addition.[6] This makes them the superior choice for reactions requiring mild conditions, high efficiency with challenging substrates, or for enabling selective sequential couplings.

Conversely, bromo-derivatives offer a pragmatic balance of robust reactivity, lower cost, and broad availability, making them a workhorse for many applications, especially in process development and large-scale synthesis. By understanding the fundamental mechanistic principles and carefully considering the specific demands of the synthetic target, researchers can harness the distinct advantages of each halide to achieve their goals with precision and efficiency.

References

  • Amatore, C., & Jutand, A. (1999). Mechanistic and kinetic studies of palladium catalytic systems. Journal of Organometallic Chemistry, 576(1-2), 254-278.
  • De Vreese, R., et al. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(13), 3235-3246. Available at: [Link]

  • Bickelhaupt, F. M., & van der Boon, J. P. A. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Dalton Transactions, (13), 2057-2063.
  • Hartwig, J. F. (2008). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]

  • Casanovas, J., et al. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(12), 2955-2965. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 5-Bromo-2-Pyridinecarboxaldehyde in Advanced Chemical Synthesis. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2003). Cross-Coupling Reactions of Arylsilanols with Substituted Aryl Halides. Organic Letters, 5(7), 1003-1006. Available at: [Link]

  • PureSynth. (n.d.). 5-Bromo-2-Pyridinecarboxaldehyde 98.0%(GC). Available at: [Link]

  • Shepherd, B., & Procter, D. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5967-5983. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Li, J.-H., et al. (2007). Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media under Aerobic Conditions. The Journal of Organic Chemistry, 72(11), 4067-4072. Available at: [Link]

  • Crest, A. N., et al. (2025). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

  • Cahiez, G., et al. (2004). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Organic Letters, 6(25), 4771-4774. Available at: [Link]

  • Denmark, S. E., & Kallemeyn, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3028-3038. Available at: [Link]

  • Bruno, N. C., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 9(13), 2445-2448. Available at: [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 5-Bromo-2-Pyridinecarboxaldehyde. Available at: [Link]

  • Hager, S., & Mihovilovic, M. D. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 1961-1981. Available at: [Link]

  • Britton, J., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 400-408. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Available at: [Link]

  • Cho, Y. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17943-17953. Available at: [Link]

  • Sharma, P., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5246-5273. Available at: [Link]

  • Rivera-Chávez, M., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 223-229. Available at: [Link]

  • Guchhait, S. K., et al. (2018). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ChemistrySelect, 3(31), 8963-8967.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Complex Molecules: The Synthesis and Applications of 2-Amino-5-iodopyridine. Available at: [Link]

  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts. Available at: [Link]

  • Google Patents. (2020). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Google Patents. (2021). CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.
  • Google Patents. (2014). EP2586777B1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.

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Validation

Electronic Effects of the Methoxy Group in 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde: A Comparative Reactivity Guide

In modern medicinal chemistry and drug development, functionalized pyridines serve as ubiquitous building blocks. 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde is a highly versatile scaffold featuring two distinct re...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry and drug development, functionalized pyridines serve as ubiquitous building blocks. 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde is a highly versatile scaffold featuring two distinct reactive sites: a C5-bromide primed for transition-metal-catalyzed cross-coupling, and a C3-carbaldehyde ready for nucleophilic addition or reductive amination.

To fully harness this molecule in synthetic pathways, researchers must understand how the 6-methoxy (-OMe) group fundamentally alters the electronic landscape of the pyridine ring. This guide objectively compares the reactivity of this target molecule against two structural analogs, providing a mechanistic framework and self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Framework: The Dual Nature of the Methoxy Group

The reactivity of substituted pyridines is dictated by the push-and-pull of electronic effects. The methoxy group exhibits a dual electronic nature: an electron-withdrawing inductive effect (-I) through the sigma bond, and a strongly electron-donating resonance effect (+M) through the pi system. On the pyridine ring, the +M effect heavily dominates at the ortho and para positions relative to the methoxy group.

To isolate this effect, we compare our target molecule against two analogs:

  • Target Molecule (TM): 5-Bromo-6-methoxy -2-methylpyridine-3-carbaldehyde

  • Analog A (Baseline): 5-Bromo-2-methylpyridine-3-carbaldehyde (Lacks the 6-substituent)

  • Analog B (Electron-Deficient): 5-Bromo-6-chloro -2-methylpyridine-3-carbaldehyde (Features an electron-withdrawing -Cl group)

Impact on the C3-Carbaldehyde (Electrophilicity)

The C3 position is para to the 6-methoxy group. The +M resonance effect pushes electron density into the pyridine ring, which conjugates with the electron-withdrawing carbonyl group. This resonance contribution significantly stabilizes the aldehyde, reducing its electrophilicity and decreasing the rate of nucleophilic attack (e.g., hydrate or imine formation)[1]. In contrast, Analog B (6-chloro) inductively activates the aldehyde, making it highly susceptible to nucleophilic attack[1].

Impact on the C5-Bromide (Oxidative Addition)

The C5 position is ortho to the 6-methoxy group, resulting in localized electron enrichment. In Suzuki-Miyaura cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the C-Br bond[2]. Electron-deficient aryl halides (like Analog B) interact strongly with Pd(0) due to back-donation, forming stronger prereactive complexes and accelerating oxidative addition[2]. Conversely, the electron-donating methoxy group in the Target Molecule strengthens the C-Br bond, raising the activation energy and slowing down the oxidative addition step[3].

ElectronicEffects OMe 6-Methoxy Group (+M Resonance > -I Inductive) C5 C5 Position (ortho) Increased e- Density OMe->C5 Electron Push C3 C3 Position (para) Increased e- Density OMe->C3 Resonance OxAdd Decreased Rate of Oxidative Addition (C-Br) C5->OxAdd Stronger C-Br Bond Elec Reduced Electrophilicity of Aldehyde (C=O) C3->Elec Stabilized Carbonyl

Logical mapping of the 6-methoxy group's electronic effects on pyridine reactivity.

Comparative Performance Data

The following table synthesizes the quantitative and kinetic differences between the target molecule and its analogs, providing a predictive guide for reaction optimization.

SubstrateSubstituent at C6Aldehyde Electrophilicity (Relative Imine Formation Rate)Suzuki-Miyaura C-Br Oxidative Addition RatePyridine Nitrogen Basicity (Est. pKa)
Target Molecule -OMe (+M, e⁻ donating)Low (Requires acid catalysis)Slow (Requires electron-rich ligands)High (~4.5 - 5.0)
Analog A -H (Neutral baseline)Moderate Moderate Moderate (~4.0)
Analog B -Cl (-I, e⁻ withdrawing)High (Spontaneous condensation)Fast (Proceeds with standard Pd catalysts)Low (~2.5 - 3.0)

Experimental Protocols & Workflows

To empirically validate these electronic effects, we utilize self-validating experimental systems. The causality behind the reagent selection is directly tied to the electronic parameters established above.

Protocol 1: Kinetic Profiling of Suzuki-Miyaura Cross-Coupling

Because the 6-methoxy group slows oxidative addition, standard catalysts like Pd(PPh₃)₄ may stall. We employ an electron-rich, bulky phosphine ligand (XPhos) to accelerate the formation of the highly active monoligated L1Pd(0) species, which is crucial for inserting into electron-rich C-Br bonds[2].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge three separate reaction vials with 0.5 mmol of the respective pyridine bromide (Target, Analog A, Analog B).

  • Reagents: Add 0.6 mmol of phenylboronic acid, 1.5 mmol of anhydrous K₃PO₄, and 0.1 mmol of 1,3,5-trimethoxybenzene (internal standard for NMR quantification).

  • Catalyst Addition: Add 1 mol% Pd₂(dba)₃ and 2.5 mol% XPhos to each vial.

  • Solvent & Initiation: Inject 2.0 mL of degassed 1,4-dioxane/H₂O (4:1 v/v). Seal the vials and heat to 80 °C.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 15, 30, 60, and 120 minutes. Quench with ethyl acetate, filter through a short silica plug, and analyze via quantitative ¹H NMR.

  • Validation: Plot the disappearance of the starting material against the internal standard to calculate relative rate constants. Analog B will reach full conversion rapidly, while the Target Molecule will exhibit a shallower kinetic curve.

Protocol 2: Reductive Amination Kinetics

The reduced electrophilicity of the Target Molecule's aldehyde requires specific activation. While Analog B will readily form an imine with an amine, the Target Molecule requires mild acid catalysis to protonate the carbonyl oxygen, thereby restoring sufficient electrophilicity for nucleophilic attack[1].

Workflow Step1 1. Equimolar Mixture Amine + Pyridine-3-carbaldehyde Step2 2. Add Acid Catalyst (10 mol% AcOH) Step1->Step2 Overcome low electrophilicity Step3 3. Imine Formation Monitor via 1H NMR (~10 ppm) Step2->Step3 Condensation Step4 4. Reductive Step Add NaBH(OAc)3 Step3->Step4 In-situ reduction Step5 5. Product Isolation Secondary Amine Yield Step4->Step5 Workup & Quantification

Step-by-step workflow for the reductive amination of deactivated pyridine carbaldehydes.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 mmol of the pyridine-3-carbaldehyde and 1.05 mmol of benzylamine in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add 10 mol% (0.1 mmol) of glacial acetic acid. Causality: This step is mandatory for the Target Molecule to overcome its resonance-stabilized low electrophilicity.

  • Monitoring: Stir at room temperature. Monitor the disappearance of the characteristic aldehyde proton peak (~10.2 ppm) via ¹H NMR to ensure complete imine conversion.

  • Reduction: Once imine formation is complete, cool the mixture to 0 °C and add 1.5 mmol of sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.

  • Workup: Stir for 4 hours, quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the secondary amine.

References

  • [1] Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification | JACS Au - ACS Publications. American Chemical Society. Available at:

  • [2] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. American Chemical Society. Available at:

  • [3] Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at:

Sources

Safety & Regulatory Compliance

Safety

5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of highly functionalized chemical building blocks. 5-Bromo-6-methoxy-2-methylpyridine-3-car...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of highly functionalized chemical building blocks. 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde presents a unique set of operational and disposal challenges due to its multi-functional nature: it contains a halogen, an electrophilic aldehyde, and a basic pyridine ring.

This guide moves beyond standard SDS boilerplate to provide you with the mechanistic causality behind our disposal protocols. By understanding why these procedures are necessary, your laboratory can build self-validating workflows that ensure strict safety, prevent dangerous chemical incompatibilities, and maintain environmental compliance.

Chemical Profile & Causality in Waste Segregation

To properly dispose of this compound, we must first analyze its structural components and how they dictate waste routing.

PropertyValueOperational Implication
CAS Number 2680533-20-2Use for exact SDS tracking and inventory logging 1.
Molecular Weight 230.1 g/mol Calculate stoichiometric quenching equivalents for reaction deactivation 1.
Molecular Formula C8H8BrNO2Indicates the presence of a halogen (Br); legally mandates the use of a halogenated waste stream 1.
Functional Groups Pyridine, Bromide, Aldehyde, MethoxyDetermines chemical incompatibilities, specifically dictating segregation from amines and oxidizers 2, 3.

The Mechanistic Logic of Segregation:

  • The Bromine Atom (Halogenated Stream): The presence of the C-Br bond dictates that all waste containing this compound must be classified strictly as "Halogenated Organic Waste." During thermal destruction, halogenated compounds generate highly corrosive hydrobromic acid (HBr) and molecular bromine. Therefore, they must be routed to specialized high-temperature incinerators (>1000°C) equipped with alkaline scrubbers to neutralize these gases 4, 5. Mixing this compound with non-halogenated waste can severely damage standard incinerators and violate environmental regulations.

  • The Aldehyde Group (Chemical Incompatibility): The electrophilic aldehyde at the 3-position is highly reactive. If disposed of in a generic waste carboy containing primary or secondary amines, it will undergo a spontaneous, exothermic Schiff base condensation 2, 3. In a sealed waste container stored in a Satellite Accumulation Area (SAA), this exothermic reaction can vaporize solvents, leading to dangerous over-pressurization and container rupture.

Step-by-Step Methodologies for Disposal

Protocol A: Quenching and Deactivation of Reaction Mixtures

Before designating a reaction mixture as waste, the reactive aldehyde must be deactivated to ensure stability during transport and storage 2.

  • Cooling: Transfer the reaction vessel to an ice bath to maintain the internal temperature below 10°C. This mitigates any exothermic heat generated during the quenching process.

  • Dilution: Dilute the mixture with a compatible, non-reactive solvent (e.g., dichloromethane) to lower the concentration of the reactive species.

  • Bisulfite Quenching: Slowly add saturated aqueous sodium bisulfite ( NaHSO3​ ) dropwise while stirring vigorously.

    • Mechanistic Causality: Sodium bisulfite forms a stable, water-soluble bisulfite adduct with the aldehyde. This effectively neutralizes its electrophilic reactivity, preventing unwanted downstream reactions in the waste carboy.

  • Phase Separation (Self-Validation): Transfer the mixture to a separatory funnel. The formation of a distinct aqueous layer (containing the bisulfite adduct) and an organic layer validates that the quenching agent has successfully partitioned the matrix. Separate the layers for containerization.

Protocol B: Halogenated Waste Segregation and Containerization
  • Container Selection: Select a high-density polyethylene (HDPE) carboy specifically designated for "Halogenated Organic Waste" (often color-coded yellow or orange depending on institutional guidelines) 4.

  • Compatibility Verification: Verify the waste log to ensure the container does not hold incompatible materials such as nitric acid, strong bases, or unquenched amines [[3]]().

  • Transfer: Funnel the organic layer into the halogenated waste container. Critical Rule: Never fill the container beyond 75% capacity. Headspace is required to accommodate potential vapor expansion.

  • Labeling: Immediately attach a hazardous waste tag. Explicitly list "5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde", note the approximate percentage, and check the "Halogenated" box to alert the disposal vendor 2.

Protocol C: Spill Response and Environmental Decontamination
  • Isolation: Evacuate non-essential personnel from the immediate area and eliminate all ignition sources.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.

    • Mechanistic Causality: Combustible absorbents (like paper towels) must be avoided, as the compound's solvent matrix may be flammable, and the aldehyde could react with organic materials under certain conditions.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polypropylene bucket. Label as hazardous solid waste.

  • Secondary Cleaning: Wash the affected surface with soap and water to remove residual methoxy-pyridine derivatives, collecting the rinsate into the aqueous hazardous waste stream 2.

Waste Routing Visualization

The following logic diagram illustrates the required operational workflow for routing 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde waste to ensure safe, compliant destruction.

WasteRouting Start 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde Type Identify Waste State Start->Type Solid Solid / Contaminated PPE Type->Solid Liquid Liquid Reaction Mixture Type->Liquid Halogenated HALOGENATED Organic Waste Solid->Halogenated Quench Quench Reactive Aldehyde Liquid->Quench Quench->Halogenated Incinerator High-Temp Incineration Halogenated->Incinerator Scrubber Alkaline Scrubber (HBr) Incinerator->Scrubber

Decision tree for the segregation and destruction of brominated pyridine waste.

Sources

Handling

Personal protective equipment for handling 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. Handling highly functionalized heterocyclic building blocks like 5-bromo-6...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. Handling highly functionalized heterocyclic building blocks like 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde requires an understanding of how its molecular architecture dictates its physical hazards.

This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational workflows, and waste disposal for researchers and drug development professionals.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first deconstruct the molecule. 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde (Molecular Weight: 230.1 g/mol ) features a lipophilic bromo-pyridine core and a highly reactive, electrophilic aldehyde group [1].

As a derivative of pyridine-3-carbaldehyde, it acts as a severe irritant to mucous membranes and epidermal tissue [2]. The table below summarizes the core hazards based on standard GHS classifications for halogenated pyridine carbaldehydes.

Table 1: Hazard Classification and Mechanistic Rationale

Hazard CategoryGHS CodeMechanistic Rationale
Skin Irritation H315The lipophilic bromo-pyridine core enhances dermal penetration, disrupting the lipid bilayer of epidermal cells.
Eye Irritation H319Micro-particulate aerosolization of the powder reacts rapidly with the aqueous environment of the cornea.
Skin Sensitization H317The electrophilic aldehyde (-CHO) group can form covalent Schiff base linkages with skin proteins, triggering allergic contact dermatitis.
Respiratory Toxicity H335Inhalation of volatile vapors or fine dust directly irritates the respiratory tract epithelium.
Aquatic Toxicity H412The brominated heterocyclic structure resists rapid biodegradation, leading to long-lasting environmental toxicity.
Toxicity Mechanism Visualization

HazardMechanism Compound 5-Bromo-6-methoxy- 2-methylpyridine- 3-carbaldehyde Aldehyde Electrophilic Aldehyde (-CHO) Compound->Aldehyde Halogen Lipophilic Bromo-Pyridine Core Compound->Halogen Protein Covalent Binding to Epidermal Proteins (Schiff Base) Aldehyde->Protein Penetration Enhanced Dermal Penetration Halogen->Penetration Sensitization Allergic Contact Dermatitis (H317) Protein->Sensitization Irritation Skin/Eye Irritation (H315/H319) Penetration->Irritation

Operational workflow for safe handling and disposal of halogenated pyridine derivatives.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for halogenated aldehydes. The PPE protocol must be engineered to counteract the specific penetration and reactivity profiles of the compound.

Table 2: Engineered PPE Requirements

Equipment CategorySpecificationOperational Justification
Hand Protection Double Nitrile Gloves (≥0.11 mm thickness)Halogenated pyridines exhibit high lipophilicity and can permeate thin, single-layer nitrile over extended exposure. The outer glove acts as a sacrificial barrier and must be changed immediately if contaminated.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate aerosolization during powder transfer. Safety glasses with side shields are inadequate due to the severe ocular irritation risk (H319).
Body Protection Flame-Retardant (FR) Lab CoatPrevents dermal contact. FR material is mandatory if the compound is being handled alongside flammable organic solvents (e.g., DMF, THF) during synthesis.
Respiratory Chemical Fume Hood (80-100 fpm)Mitigates inhalation of volatile vapors. If handled outside a hood (strictly discouraged), a half-mask respirator with an organic vapor/P100 particulate cartridge is required.

Operational Workflow & Handling Protocol

To ensure both operator safety and the chemical integrity of the compound (preventing auto-oxidation of the aldehyde to a carboxylic acid), follow this validated step-by-step methodology.

Phase 1: Pre-Operation & Setup

  • Verify Environmental Controls: Ensure the chemical fume hood is operating with a face velocity between 80-100 feet per minute (fpm).

  • Atmospheric Purging: Prepare an inert gas line (Argon or Nitrogen). Aldehydes are highly susceptible to atmospheric auto-oxidation.

  • Don PPE: Equip double nitrile gloves, splash goggles, and a fully buttoned FR lab coat.

Phase 2: Material Transfer

  • Static Mitigation: Position the analytical balance inside the fume hood. Use an anti-static, grounded spatula to transfer the powder. This prevents static-induced scattering of the fine particulates.

  • Weighing: Tare a sealed vial, add the compound, and re-seal the vial before removing it from the balance to minimize ambient exposure.

  • Storage: Immediately flush the primary container with inert gas, seal tightly, and store in a desiccator at 2-8°C, away from strong oxidizing agents and bases.

Phase 3: Decontamination & Spill Management

  • Surface Decontamination: Wipe down spatulas, balances, and hood surfaces with a solvent appropriate for lipophilic organics (e.g., ethanol or isopropanol), followed by a secondary wipe with deionized water.

  • Spill Response: In the event of a powder spill, do not sweep dry. Cover the spill with a damp absorbent pad or inert absorbent material (e.g., vermiculite) to suppress dust aerosolization, then collect for hazardous waste disposal.

Workflow Visualization

HandlingWorkflow Start Pre-Operation Risk Assessment PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Setup (Min face velocity 80-100 fpm) PPE->Hood Transfer Material Transfer (Use anti-static spatulas) Hood->Transfer Decon Decontamination (Wipe down with EtOH/Water) Transfer->Decon Waste Halogenated Waste Segregation (EPA Compliant) Decon->Waste

Operational workflow for safe handling and disposal of halogenated pyridine derivatives.

Waste Disposal & Environmental Logistics

The presence of the bromine atom fundamentally alters the disposal logistics for this compound. It cannot be treated as standard organic waste.

Categorization: All unused compound, contaminated consumables (wipes, outer gloves, empty vials), and solvent washings must be strictly segregated into Halogenated Organic Waste [3].

Regulatory Compliance & Causality: Mixing halogenated waste with non-halogenated streams is a severe regulatory violation. The EPA mandates that brominated and chlorinated wastes be destroyed via specialized high-temperature incineration (≥1200°C) [3]. Standard incinerators cannot process halogens because they generate highly corrosive hydrohalic acids (e.g., hydrobromic acid gas) upon combustion. Halogenated waste facilities are equipped with specialized alkaline scrubber systems to capture these toxic exhaust gases before they reach the atmosphere.

Disposal Steps:

  • Place all liquid and solid waste in a chemically compatible, clearly labeled "Halogenated Waste" high-density polyethylene (HDPE) container.

  • Keep the waste container sealed at all times unless actively adding waste.

  • Log the exact volume and chemical constituents for institutional Environmental Health and Safety (EH&S) tracking.

References

  • "3-Pyridinecarboxaldehyde | CID 10371", PubChem,[Link]

  • "Most solvent waste from US academic labs ends up in the air", Chemical & Engineering News (C&EN),[Link]

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